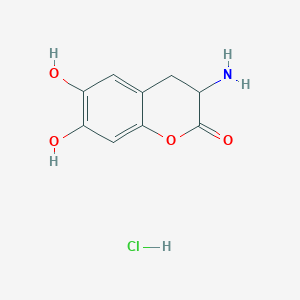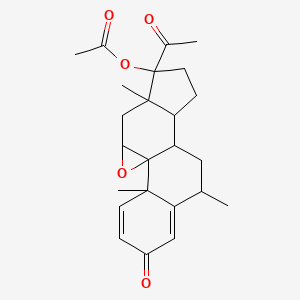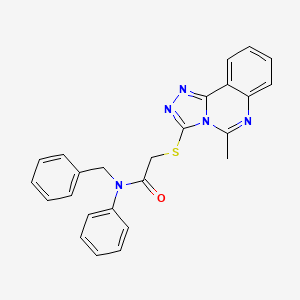![molecular formula C18H25NO B12294882 (1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)
(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Cyclazocine is a synthetic opioid compound known for its unique pharmacological properties. It was first synthesized in the 1960s and has been studied for its potential use as an analgesic and in the treatment of opioid addiction. Unlike traditional opioids, (+)-Cyclazocine acts as a mixed agonist-antagonist at opioid receptors, which contributes to its distinctive effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cyclazocine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the construction of the cyclohexylmethylamine core through a series of condensation and cyclization reactions.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to achieve the desired pharmacological properties. This may include nitration, reduction, and alkylation reactions.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure (+)-Cyclazocine.
Industrial Production Methods
Industrial production of (+)-Cyclazocine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. Industrial methods also emphasize the use of cost-effective reagents and solvents to minimize production costs.
化学反应分析
Types of Reactions
(+)-Cyclazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on (+)-Cyclazocine, potentially leading to new analogs.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new groups into the molecule, affecting its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., bromine) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioids and their interactions with receptors.
Biology: Research on (+)-Cyclazocine helps in understanding the mechanisms of opioid receptor activation and desensitization.
Medicine: The compound is investigated for its potential use in pain management and as a treatment for opioid addiction. Its mixed agonist-antagonist properties make it a candidate for reducing withdrawal symptoms and preventing relapse.
Industry: (+)-Cyclazocine is used in the development of new analgesics and addiction treatments, contributing to the pharmaceutical industry’s efforts to address the opioid crisis.
作用机制
(+)-Cyclazocine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa-opioid receptors and as an antagonist at mu-opioid receptors. This dual action results in analgesic effects without the high risk of addiction associated with traditional opioids. The compound also modulates neurotransmitter release, influencing pain perception and mood.
相似化合物的比较
(+)-Cyclazocine is unique among opioids due to its mixed agonist-antagonist properties. Similar compounds include:
Buprenorphine: Another mixed agonist-antagonist used in opioid addiction treatment.
Pentazocine: A kappa-opioid receptor agonist with similar analgesic properties.
Nalorphine: An early mixed agonist-antagonist with limited clinical use due to side effects.
Compared to these compounds, (+)-Cyclazocine offers a balance of efficacy and safety, making it a valuable tool in both research and clinical settings.
属性
分子式 |
C18H25NO |
|---|---|
分子量 |
271.4 g/mol |
IUPAC 名称 |
(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m1/s1 |
InChI 键 |
YQYVFVRQLZMJKJ-ALTJMEPPSA-N |
手性 SMILES |
CC1[C@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


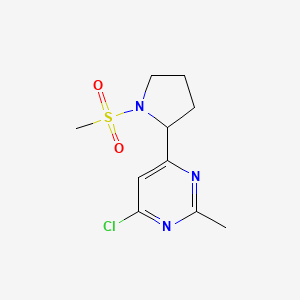
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
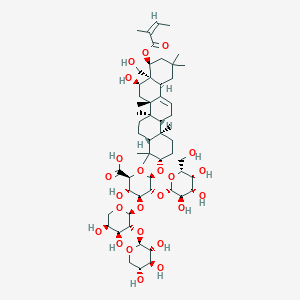
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

